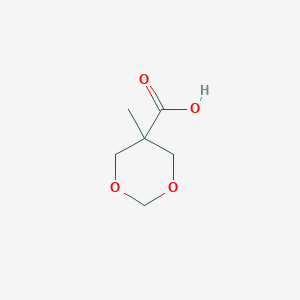

5-methyl-1,3-dioxane-5-carboxylic Acid

Descripción general

Descripción

5-Methyl-1,3-dioxane-5-carboxylic acid is a chemical compound with the molecular formula C6H10O4 . It is a member of the 1,3-dioxane family, which are cyclic ethers commonly used in organic synthesis .

Synthesis Analysis

The synthesis of similar compounds, such as 5-methyl-2-phenyl-1,3-dioxane-5-carboxylic acid, has been reported in the literature . The synthesis typically involves the reaction of 2,2-Bis(hydroxymethyl) propionic acid with an aldehyde and a catalyst such as p-toluene sulfonic acid .Molecular Structure Analysis

The molecular structure of this compound consists of a 1,3-dioxane ring substituted with a methyl group and a carboxylic acid group . The average mass of the molecule is 146.141 Da and the monoisotopic mass is 146.057907 Da .Aplicaciones Científicas De Investigación

Crystal Structure Analysis

- 2-(2-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid : This compound has been analyzed for its crystal structure. The 1,3-dioxane ring adopts a chair conformation, and the carboxylic acid forms inversion dimers linked by hydrogen bonds, creating loops in the crystal structure (Guo-Kai Jia et al., 2012).

Pharmacological Potentials

- 1,3-Dioxane-2-carboxylic Acid Derivatives : These derivatives, including structures similar to 5-methyl-1,3-dioxane-5-carboxylic acid, have been prepared as agonists of PPARalpha and gamma, showing potential hypoglycemic and lipid-lowering activities in animal models (H. Pingali et al., 2008).

Synthesis and Chemical Properties

- Synthesis of Substituted Pyridines : This research discusses the preparation of methyl 5-methylpyridine-2-carboxylate using a derivative of 1,3-dioxane-5-carboxylic acid, highlighting its role in the synthesis of complex organic compounds (R. Danheiser et al., 2003).

- Hydrolysis of Diastereomeric Sodium Carboxylates Derived from 1,3-Dioxane : This study investigates the hydrolysis and isomerization reactions of acids derived from 1,3-dioxane, providing insight into the reactivity and stability of these compounds (A. Piasecki, P. Ruchala, 2000).

Polymerization and Material Science

- Ring-Opening Metathesis Polymerization : This research discusses the creation of high-molecular-weight hydrophilic polymers, including those with functionalities derived from carboxylic acid groups like in this compound, for potential applications in biotechnology and pharmaceuticals (M. Wathier et al., 2010).

Surface Chemistry and Surfactant Applications

- Properties of Sodium (5-methyl-2-alkyl-1,3-dioxane-5-yl)-Carboxylate : This study synthesizes novel surfactants using a structure similar to this compound, demonstrating their potential as 'environmentally friendly' surfactants with applications in emulsion polymerization and other industrial processes (Lin Yuan et al., 2016).

Propiedades

IUPAC Name |

5-methyl-1,3-dioxane-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-6(5(7)8)2-9-4-10-3-6/h2-4H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCOODYJIUVFCNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCOC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Methoxyphenyl)methyl]-1H-imidazole-2-carboxylic acid](/img/structure/B2465815.png)

![4-[(3,3-Difluorocyclobutyl)methoxy]thieno[3,2-d]pyrimidine](/img/structure/B2465818.png)

![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-methylbutanamide](/img/structure/B2465819.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-(2-fluorophenyl)propanamide](/img/structure/B2465827.png)

![2-[4,7,8-Trimethyl-1,3-dioxo-6-(1-phenylethyl)purino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2465828.png)

![(E)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2465830.png)

![1-(2-chlorobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2465831.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-chlorobenzamide](/img/structure/B2465834.png)

![1-(1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2465836.png)